

TMX-4100: An In-depth Comparative Analysis of a Selective PDE6D Degradator

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Compound of Interest

Compound Name: TMX-4100

Cat. No.: B10828193

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For researchers and professionals in the field of drug development, the emergence of novel chemical probes is a critical step in validating new therapeutic targets. **TMX-4100**, a selective degrader of phosphodiesterase 6D (PDE6D), represents a significant advancement in the chemical toolbox for interrogating RAS signaling pathways. This guide provides an independent validation of published research on **TMX-4100**, offering a comparative analysis with its parent compound and other derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of TMX-4100 and Related Compounds

TMX-4100 was developed through a focused medicinal chemistry campaign starting from the previously reported "molecular glue" compound, FPFT-2216.^{[1][2]} While FPFT-2216 was found to degrade PDE6D, it also affected other proteins such as IKZF1, IKZF3, and CK1 α . The derivatization effort led to the development of **TMX-4100** and TMX-4116, which exhibit greater selectivity for degrading PDE6D and CK1 α , respectively.^{[1][2]}

The following table summarizes the quantitative data on the degradation activity of these compounds across different cell lines.

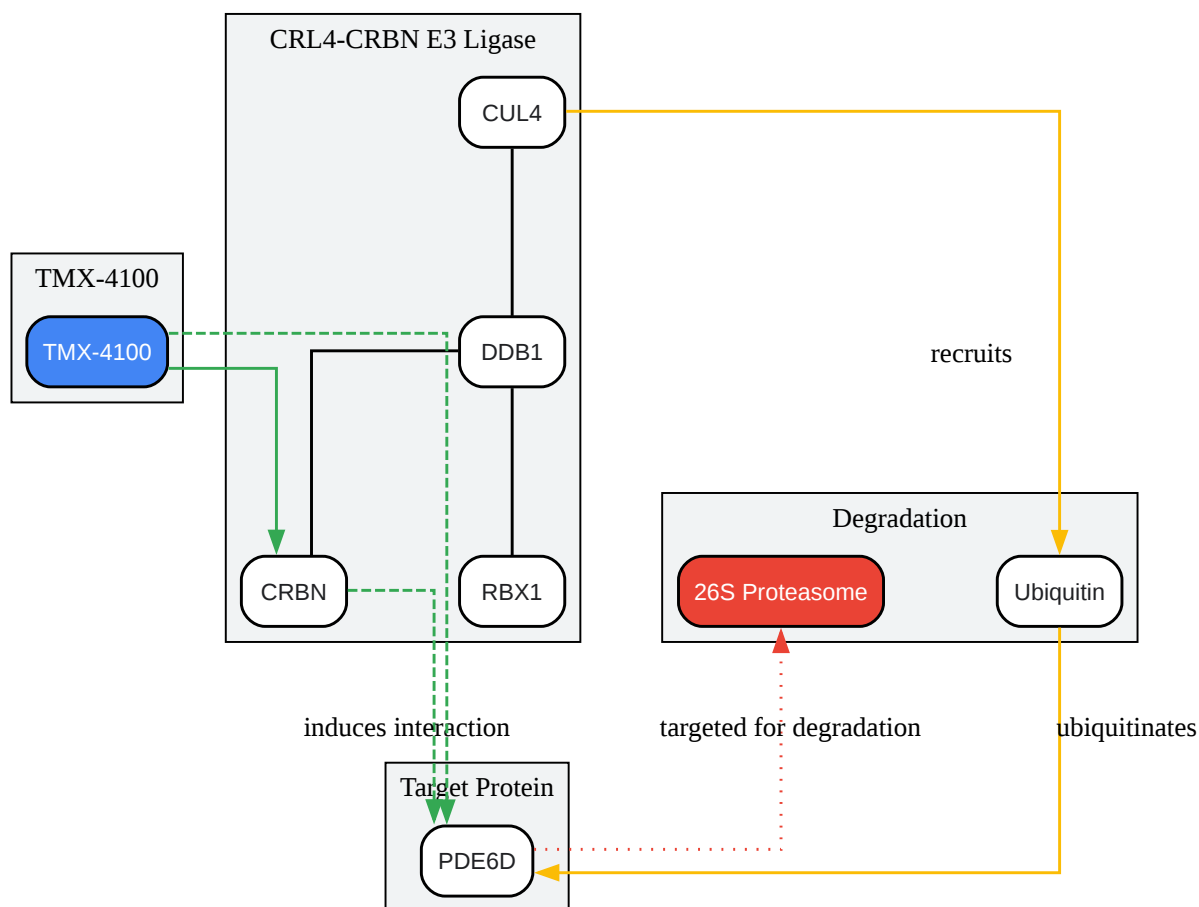
Compound	Target	Cell Line	DC ₅₀ (nM)	D _{max} (%)	Notes
TMX-4100	PDE6D	MOLT4	< 200	> 90	High degradation preference for PDE6D.
Jurkat	< 200	> 90			
MM.1S	< 200	> 90			
FPFT-2216	PDE6D	MOLT4	-	-	Also degrades IKZF1, IKZF3, and CK1α.
TMX-4116	CK1α	MOLT4	< 200	> 90	High degradation preference for CK1α.
Jurkat	< 200	> 90			
MM.1S	< 200	> 90			
TMX-4113	PDE6D	MM.1S	< 40	> 50	Also degrades over 50% of CK1α at 40 nM.

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.

Mechanism of Action: A "Molecular Glue"

TMX-4100 functions as a "molecular glue," a class of small molecules that induce interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1] Specifically, **TMX-4100** redirects the

CRL4^{CRBN} E3 ubiquitin ligase to degrade PDE6D. This mechanism is distinct from traditional inhibitors that block the active site of a protein.



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Caption: Mechanism of **TMX-4100**-induced PDE6D degradation.

Experimental Protocols

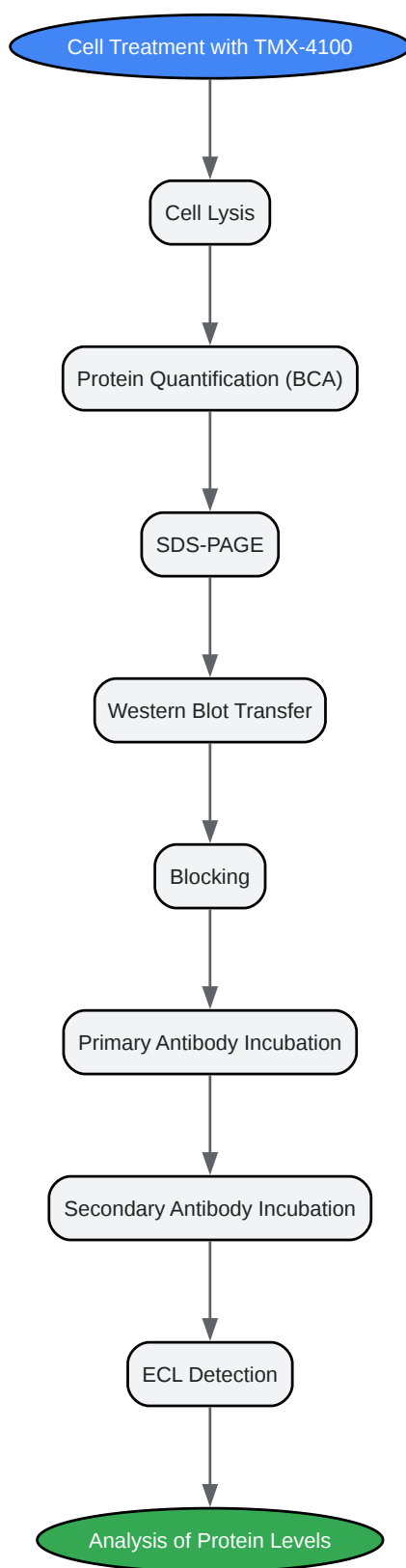
The following are detailed methodologies for key experiments cited in the validation of **TMX-4100**.

Cell Culture and Treatment

- **Cell Lines:** MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and MM.1S (human multiple myeloma) cells were used.
- **Culture Conditions:** Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells were treated with the indicated concentrations of **TMX-4100**, FPFT-2216, or TMX-4116 for 4 hours before harvesting for analysis.

Immunoblot Analysis

- **Cell Lysis:** After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using the bicinchoninic acid (BCA) protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** Membranes were blocked and then incubated with primary antibodies against PDE6D, CK1 α , IKZF1, IKZF3, and a loading control (e.g., GAPDH or β -actin), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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References

- 1. Development of PDE6D and CK1 α Degradable Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PDE6D and CK1 α Degradable through Chemical Derivatization of FPFT-2216 [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com